molecular formula C17H15FN2O B1411363 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde CAS No. 1350760-44-9

4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde

Cat. No.: B1411363
CAS No.: 1350760-44-9
M. Wt: 282.31 g/mol
InChI Key: WTGLDMJELUCQHU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound with the molecular formula C₁₇H₁₅FN₂O and a molecular weight of 282.318 grams per mole. The compound exists under multiple Chemical Abstracts Service registry numbers, including 1350760-44-9 and 49579-22-8, reflecting variations in registration and nomenclature systems. The systematic International Union of Pure and Applied Chemistry name for this compound fully describes its structural complexity through the designation this compound, which precisely indicates the positioning of each functional group within the molecular framework.

The structural representation of this compound can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)N1N=C(C=O)C2=C1C=CC=C2C1=CC=C(F)C=C1, which provides a complete description of the molecular connectivity. This notation reveals the presence of the indazole core structure, characterized by the fusion of a benzene ring with a pyrazole ring, creating a bicyclic aromatic system that serves as the foundation for the compound's chemical properties. The positioning of the fluorine atom on the phenyl ring at the para position relative to the point of attachment creates specific electronic effects that influence the compound's reactivity and biological activity.

The compound's chemical identity is further characterized by specific physical properties that reflect its molecular structure and intermolecular interactions. Storage requirements typically specify maintenance at temperatures between 2-8 degrees Celsius, indicating the compound's thermal sensitivity and the need for controlled environmental conditions to preserve its chemical integrity. The purity levels commercially available for this compound typically reach 95 percent, demonstrating the feasibility of obtaining high-quality samples for research applications.

Property Value Reference
Molecular Formula C₁₇H₁₅FN₂O
Molecular Weight 282.318 g/mol
Chemical Abstracts Service Number 1350760-44-9 / 49579-22-8
Simplified Molecular Input Line Entry System CC(C)N1N=C(C=O)C2=C1C=CC=C2C1=CC=C(F)C=C1
Storage Temperature 2-8°C
Commercial Purity 95%

Historical Context in Heterocyclic Chemistry

The development of indazole chemistry represents a significant chapter in the broader evolution of heterocyclic organic chemistry, with indazoles being recognized as heterocyclic aromatic organic compounds consisting of the fusion of benzene and pyrazole rings. The historical significance of indazole compounds stems from their rarity in natural systems, making them particularly interesting targets for synthetic chemists and pharmaceutical researchers. Natural indazole derivatives such as nigellicine, nigeglanine, and nigellidine have been isolated from plants like Nigella sativa (black cumin) and Nigella glandulifera, providing early insights into the biological potential of these heterocyclic structures.

The synthetic development of indazole compounds has evolved significantly over the past century, with various methodological approaches emerging to address the challenges associated with constructing these complex heterocyclic systems. The synthesis of heterocyclic compounds has attracted significant attention for decades, with the indazole system receiving particular focus due to its diverse bioactivity. The development of methods for preparing both 1H-indazoles and 2H-indazoles has been a central focus of synthetic organic chemistry, with researchers recognizing that these different tautomeric forms possess distinct pharmaceutical properties.

Modern synthetic approaches to indazole compounds have incorporated advanced methodologies such as dipolar cycloaddition reactions, which have provided synthetically useful methods for constructing complex indazole structures. The [3 + 2] dipolar cycloaddition approach involving arynes and readily accessible sydnones has emerged as particularly valuable for synthesizing 2H-indazoles under mild reaction conditions with high yields. These synthetic developments have enabled access to increasingly complex indazole derivatives, including compounds with multiple substituents and functional groups that enhance their potential applications.

The evolution of indazole synthetic chemistry has also been driven by the recognition that indazole derivatives display a broad variety of biological activities. This understanding has motivated continued research into new synthetic methods and structural modifications that can enhance the therapeutic potential of these compounds. The development of palladium-catalyzed cross-coupling reactions has further expanded the synthetic toolbox available for constructing complex indazole libraries, enabling the preparation of compounds with diverse substitution patterns and functional group arrangements.

Significance in Medicinal and Material Science Research

The significance of this compound in contemporary research stems from its membership in the indazole family, which has demonstrated remarkable therapeutic potential across multiple disease areas. Indazole derivatives are currently drawing increasing attention in medicinal chemistry as kinase inhibitors, representing a critical class of therapeutic targets for various diseases. The broad spectrum of biological activities exhibited by indazole derivatives includes promising anticancer and anti-inflammatory properties, along with applications in disorders involving protein kinases and neurodegeneration.

The structural features of this compound contribute to its research significance through several key molecular characteristics. The presence of the fluorine atom in the para position of the phenyl ring introduces important electronic and pharmacokinetic properties that can enhance biological activity and drug-like characteristics. Fluorine substitution is known to modulate lipophilicity, metabolic stability, and binding interactions with biological targets, making fluorinated compounds particularly valuable in pharmaceutical development. The isopropyl group attached to the indazole nitrogen provides additional opportunities for optimizing molecular properties and selectivity profiles.

The aldehyde functional group present in this compound serves as a versatile synthetic handle that enables further chemical modifications and derivatization reactions. 1H-indazole-3-carboxaldehydes are recognized as key intermediates for accessing a variety of polyfunctionalized 3-substituted indazoles. This synthetic utility makes the compound valuable not only as a potential therapeutic agent but also as a building block for constructing more complex molecular structures with enhanced or modified biological properties.

Material science applications of indazole derivatives have also emerged as an important research area, particularly in the development of organic electronic materials and photonic devices. The conjugated aromatic system of indazoles, combined with appropriate substituents, can provide desirable optical and electronic properties for applications in organic light-emitting diodes and organic photovoltaic cells. The specific substitution pattern of this compound may contribute to unique materials properties that could be exploited in advanced technological applications.

Research Application Significance Property Enhancement
Kinase Inhibition High therapeutic potential Fluorine enhances binding selectivity
Anticancer Activity Promising biological effects Indazole core provides activity
Anti-inflammatory Broad therapeutic scope Structural modifications optimize potency
Synthetic Intermediate Versatile building block Aldehyde enables derivatization
Material Science Electronic applications Conjugated system provides conductivity

The contemporary research landscape surrounding indazole derivatives continues to expand, with forty-two patents published within a recent five-year period describing derivatives with the indazole scaffold and their therapeutic applications. This patent activity demonstrates the continued commercial and scientific interest in developing new indazole-based compounds for various applications. The compounds where mechanism of action is well-defined provide opportunities for developing new molecules with enhanced biological and therapeutic properties, highlighting the ongoing importance of structural optimization and mechanistic understanding in indazole research.

Properties

IUPAC Name

4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-11(2)20-16-5-3-4-14(17(16)15(10-21)19-20)12-6-8-13(18)9-7-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGLDMJELUCQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC(=C2C(=N1)C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack (VH) reaction is a cornerstone for introducing formyl groups into heterocyclic systems. For this compound, the protocol involves:

  • Reagents : DMF-POCl₃ (VH reagent)
  • Substrate : (E)-1-isopropyl-2-(1-(4-fluorophenyl)ethylidene)hydrazine
  • Conditions :
    • Stirring at 0°C for 30 minutes
    • Reflux at 70°C for 5–6 hours
    • POCl₃ equivalence: 10 equivalents (critical for yield optimization)

Key Findings :

  • Yield Improvement : Earlier methods using 2 equivalents of POCl₃ yielded 60%, but increasing to 10 equivalents boosted yields to 90%.
  • Mechanism : The reaction proceeds via cyclization of the hydrazine derivative followed by formylation at the C3 position.
Parameter Value Source
Optimal POCl₃ amount 10 equivalents
Reaction temperature 0°C → 70°C (reflux)
Yield 90%

Microwave-Assisted Synthesis

Microwave (MW) irradiation enhances reaction efficiency for analogous pyrazole-4-carbaldehydes:

  • Substrate : (E)-2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)benzo[d]thiazole
  • Conditions :
    • Solvent: DMF
    • Temperature: 60°C
    • Time: 10 minutes (vs. 2 hours conventionally)

Key Findings :

  • Yield Increase : MW methods improved yields from 65% (conventional) to 83% for related compounds.
  • Advantages : Reduced reaction time, simplified purification, and recyclable by-products.

Transition-Metal Catalyzed C–H Activation

Rhodium(III)-catalyzed methods enable sequential C–H activation/annulation for indazole frameworks:

  • Catalyst : [Cp*RhCl₂]₂ (5 mol%)
  • Conditions :
    • Solvent: 1,2-Dichloroethane (DCE)
    • Temperature: 80°C
    • Time: 24 hours

Key Findings :

  • Scope : Compatible with electron-withdrawing/donating groups on aryl rings.
  • Limitation : Ortho-substituted substrates require harsher conditions (120°C, 6 hours).

Comparative Analysis of Methods

Method Yield Time Scalability Key Advantage
Vilsmeier-Haack 90% 6 hours Industrial High yield, established protocol
Microwave-Assisted 83% 10 minutes Lab-scale Rapid, energy-efficient
Rh-Catalyzed C–H Activation 75–85% 24 hours Lab-scale Direct functionalization

Critical Notes on Optimization

  • Solvent Selection : DMF outperforms alternatives (e.g., THF, toluene) in VH and MW methods due to polar aprotic properties.
  • By-Product Management : Phthaloyl dichloride (OPC) by-products in MW methods are recyclable, enhancing sustainability.
  • Substrate Sensitivity : Steric hindrance from the isopropyl group necessitates precise temperature control to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, palladium catalysts for coupling reactions

Major Products Formed

    Oxidation: 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylic acid

    Reduction: 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde exhibits promising antimicrobial properties. It has been identified as a potential candidate for drug development aimed at combating various microbial infections. The compound's structure allows it to interact with biological targets, potentially leading to significant changes in cellular functions. Studies have shown its efficacy against both Gram-positive and Gram-negative bacterial strains, as well as certain fungal species .

Antiviral and Anticancer Potential

The compound's ability to inhibit specific biological pathways suggests it may also have antiviral and anticancer applications. For instance, compounds with similar structures have been explored for their inhibitory effects on p38 MAP kinase, which is involved in inflammatory responses and cancer progression. This positions this compound as a potential therapeutic agent in treating conditions mediated by cytokines .

Fluorescent Dyes

Due to its unique molecular structure, this compound can be utilized in the development of fluorescent dyes. The incorporation of fluorine enhances its photophysical properties, making it suitable for applications in bioimaging and sensing technologies.

Organic Electronics

The compound serves as a versatile building block for synthesizing semiconducting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable complexes with metal centers allows for efficient energy transfer processes, which are critical in enhancing the performance of electronic devices .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the indazole core through cyclization reactions.
  • Introduction of substituents such as the fluorophenyl and isopropyl groups.
  • Functionalization of the aldehyde group , which can undergo various chemical reactions including oxidation and nucleophilic addition.

These synthetic pathways allow for modifications that can enhance the compound's properties or yield derivatives with tailored functionalities .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehydeIndole coreIntermediate in fluvastatin synthesis
3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehydeIndole derivative with acrylaldehydeKey intermediate for anti-cholesterol drugs
1-Isopropyl-3-(4-fluorophenyl)indoleSimilar indole structurePotential applications in medicinal chemistry

This table illustrates the structural diversity among indazole derivatives and highlights their respective applications in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in key biological processes. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to alterations in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with several indazole, pyrazole, and triazole derivatives. Key analogues include:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Substituents (Positions) Functional Groups Molecular Weight (g/mol)
4-(4-Fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde Indazole 4-Fluorophenyl (4), Isopropyl (1) Carbaldehyde (3) ~300 (estimated)
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole Pyrazole-Thiazole 4-Chlorophenyl, Fluorophenyl, Triazole Thiazole, Triazole ~580 (reported)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl (5), CF₃ (3) Carbaldehyde (4) ~320 (estimated)
Key Observations:

Core Heterocycle Differences: The indazole core in the target compound differs from pyrazole or triazole derivatives in aromaticity and nitrogen positioning, affecting electronic properties and hydrogen-bonding capabilities.

Substituent Effects: Fluorine vs. Carbaldehyde Position: The carbaldehyde group at position 3 (indazole) versus position 4 (pyrazole in ) alters reactivity and derivatization pathways.

Crystallographic and Conformational Analysis

Crystallographic studies on isostructural compounds (e.g., ) reveal:

Table 2: Crystallographic Parameters
Compound Crystal System Space Group Asymmetric Unit Features Planarity Deviation
This compound Not reported
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-...]thiazole Triclinic P 1 Two independent molecules Fluorophenyl group perpendicular
5-(3-Chlorophenylsulfanyl)-...carbaldehyde Not reported
Key Findings:
  • The isostructural compounds in exhibit triclinic symmetry (P 1) with two independent molecules in the asymmetric unit. One fluorophenyl group is oriented perpendicular to the planar core, suggesting steric or electronic constraints .
  • Structural validation tools (e.g., SHELX , SIR97 ) are critical for resolving such conformational details, though data for the target compound remains unpublished.

Reactivity and Functional Group Behavior

  • Carbaldehyde Reactivity : The carbaldehyde group in the target compound is susceptible to nucleophilic addition, enabling the synthesis of hydrazones or imines. This contrasts with thiazole or triazole derivatives (e.g., ), where functionalization focuses on heterocyclic nitrogen atoms.
  • Fluorine Interactions : Fluorine’s electronegativity may enhance dipole-dipole interactions in the solid state, as observed in , though this requires confirmation via Hirshfeld analysis for the target compound.

Biological Activity

4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a fluorophenyl group, an isopropyl substituent, and a carbaldehyde functional group, contributing to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, presenting research findings, case studies, and a comprehensive analysis of its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14FN3O\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{3}\text{O}

Key Features:

  • Indazole Core : A bicyclic structure with fused benzene and pyrazole rings.
  • Fluorophenyl Group : Enhances lipophilicity and biological activity.
  • Isopropyl Group : Contributes to steric bulk and may influence receptor binding.

Antimicrobial Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi.

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans12.5

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. In a study assessing its effects on HepG2 liver cancer cells, it demonstrated a concentration-dependent decrease in cell viability.

Cell Line IC50 (μM) Effect
HepG215.0Significant inhibition
MCF-720.5Moderate inhibition

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate the activity of receptors or enzymes involved in crucial pathways such as apoptosis and cell signaling.

Key Pathways:

  • PD-1/PD-L1 Inhibition : Potential as an immunotherapeutic agent by blocking this pathway, which is critical in tumor immune evasion .
  • VEGFR-2 Inhibition : Exhibits inhibitory effects on vascular endothelial growth factor receptor, impacting angiogenesis in tumors .

Study on Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various indazole derivatives, this compound was found to outperform standard antibiotics against Gram-positive bacteria .

Cancer Treatment Potential

A recent investigation highlighted its potential in treating melanoma by activating immune responses within the tumor microenvironment, leading to significant tumor growth inhibition in vivo models .

Q & A

Q. What are the established synthetic routes for 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde?

A common approach involves:

  • Indazole Core Formation : Cyclocondensation of hydrazines with appropriately substituted carbonyl precursors under acidic or basic conditions.
  • Aryl Group Introduction : Suzuki-Miyaura coupling to attach the 4-fluorophenyl moiety to the indazole scaffold, using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the carbaldehyde group at the 3-position of the indazole .
  • Isopropyl Substitution : Alkylation of the indazole nitrogen using isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and monitor reaction progress. Aromatic protons in the 4-fluorophenyl group typically appear as doublets (J ≈ 8–9 Hz) due to coupling with fluorine .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Definitive structural confirmation, especially for resolving ambiguities in regiochemistry or stereochemistry .
  • IR Spectroscopy : To identify the aldehyde C=O stretch (~1700 cm⁻¹) and other functional groups .

Q. How can researchers validate the purity of synthesized batches?

Use a combination of:

  • HPLC/GC-MS : For quantitative purity assessment.
  • Melting Point Analysis : Compare observed values with literature data (if available).
  • Elemental Analysis (EA) : Confirm C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

  • Re-evaluate Computational Models : Use higher-level DFT methods (e.g., B3LYP/6-311++G(d,p)) with solvent corrections to improve agreement with experimental NMR shifts .
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry, such as torsional angles or non-covalent interactions .

Q. What strategies optimize the formylation step in the synthesis?

  • Solvent Selection : Use anhydrous DMF or DCE to minimize side reactions.
  • Catalyst Stoichiometry : Optimize POCl₃/DMF ratio (typically 1:1 to 1:2) to balance reactivity and aldehyde yield.
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress over-formylation, followed by gradual warming to 60–80°C .
  • Workup Adjustments : Quench with ice-cold NaHCO₃ to precipitate intermediates and reduce hydrolysis of the aldehyde group .

Q. How can researchers evaluate the compound’s potential biological activity?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays. For example, pyrazole carbaldehydes have shown inhibitory activity against COX-2 and α-glucosidase in related studies .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl, isopropyl) and correlate changes with activity trends.
  • In Silico Docking : Use software like AutoDock Vina to predict binding modes with protein targets (e.g., PDB entries for kinases) .

Q. What methods are recommended for analyzing crystal packing and intermolecular interactions?

  • X-ray Diffraction : Analyze hydrogen bonds (e.g., C=O⋯H-N) and π-π stacking between aromatic rings using programs like Mercury or PLATON .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., F⋯H, C-H⋯O) to crystal stability .
  • Thermal Analysis (TGA/DSC) : Assess thermal stability and phase transitions, which correlate with packing efficiency .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Parameter Screening : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) software.
  • Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., over-alkylated or oxidized species) .
  • Reproducibility Protocols : Adopt strict anhydrous conditions and inert atmospheres (N₂/Ar) for moisture-sensitive steps like formylation .

Q. What steps ensure accurate comparison of biological activity data across studies?

  • Standardized Assays : Use established protocols (e.g., NIH/ATP-based kinase assays) with positive controls (e.g., staurosporine).
  • Normalize Data : Express IC₅₀ values relative to reference compounds and account for solvent effects (e.g., DMSO concentration ≤1%) .
  • Metadata Reporting : Include detailed synthetic routes, purity data, and storage conditions in publications to minimize confounding factors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde
Reactant of Route 2
4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde

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